5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines under controlled conditions to form the imine group. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:
6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine: This compound shares a similar pyrimidine structure but differs in its functional groups and biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a bicyclic structure with two fused pyrimidine rings and exhibit different chemical reactivities and applications.
The uniqueness of 5-Amino-6-((isopropylimino)methyl)-3-phenylpyrimidin-4(3H)-one lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111652-46-1 |
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Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-3-phenyl-6-(propan-2-yliminomethyl)pyrimidin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-10(2)16-8-12-13(15)14(19)18(9-17-12)11-6-4-3-5-7-11/h3-10H,15H2,1-2H3 |
InChI Key |
YYLRPYWFTFVEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CC1=C(C(=O)N(C=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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